4-hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide
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Overview
Description
4-hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxy-6-methoxyquinoline-3-carboxylic acid with tetrahydro-2H-pyran-4-ylmethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as solvent-free reactions and microwave-assisted synthesis can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: 4-oxo-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide.
Reduction: 4-hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to interact with nucleic acids and proteins, potentially disrupting their normal functions .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-6-methylquinoline-3-carboxamide
- 4-hydroxy-2-quinolone
- 6-methoxyquinoline-3-carboxamide
Uniqueness
4-hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide is unique due to the presence of the tetrahydro-2H-pyran-4-ylmethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N2O4 |
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Molecular Weight |
316.35 g/mol |
IUPAC Name |
6-methoxy-N-(oxan-4-ylmethyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H20N2O4/c1-22-12-2-3-15-13(8-12)16(20)14(10-18-15)17(21)19-9-11-4-6-23-7-5-11/h2-3,8,10-11H,4-7,9H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
CKGWMKWTCBVZLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NCC3CCOCC3 |
Origin of Product |
United States |
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